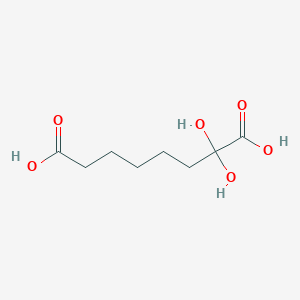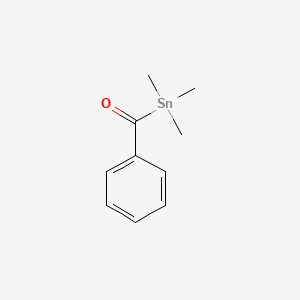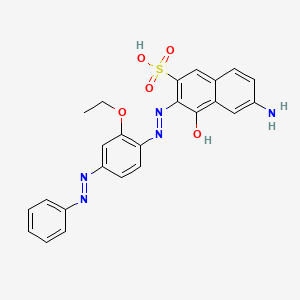![molecular formula C13H13NO3 B14288808 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 118560-12-6](/img/structure/B14288808.png)
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is a complex organic compound with the molecular formula C13H13NO3. It belongs to the class of bicyclic compounds, specifically the azabicyclo octane family, which are known for their unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one typically involves the nucleophilic attack and intramolecular cyclization of suitable precursors. One common method involves the use of cyclopentane and piperidine derivatives as starting materials . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific functional groups and derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-ε-caprolactam
- N-Benzoyl-2-pyrrolidone
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is unique due to its specific structural features, including the presence of an oxa-bridge and a benzoyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
118560-12-6 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C13H13NO3/c15-12(9-5-2-1-3-6-9)14-11-8-4-7-10(17-11)13(14)16/h1-3,5-6,10-11H,4,7-8H2 |
Clé InChI |
YOQYNWTXZIGAEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)N(C(C1)O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


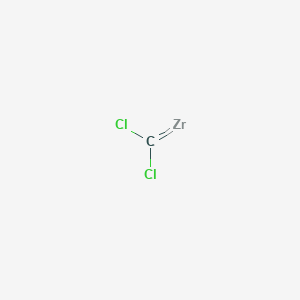

![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
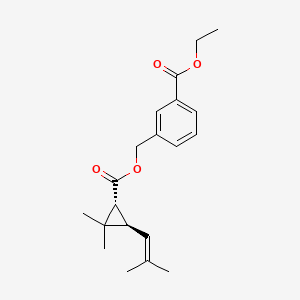
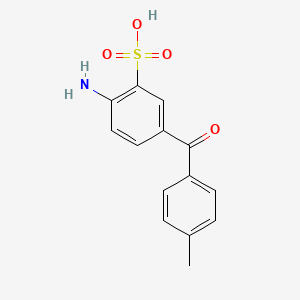
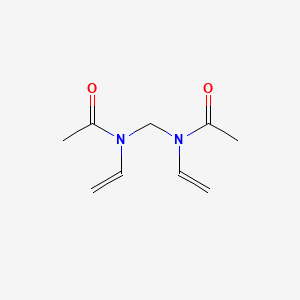
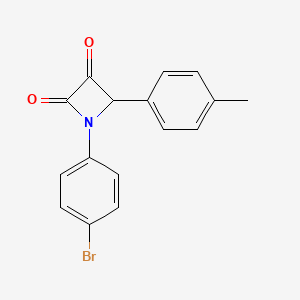
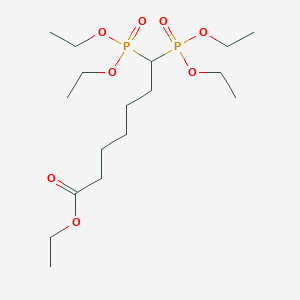
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
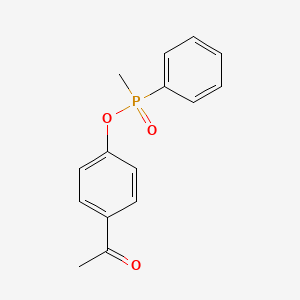
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
